molecular formula C12H16O3 B2790053 4-(Neopentyloxy)benzoic acid CAS No. 355391-06-9

4-(Neopentyloxy)benzoic acid

Cat. No.: B2790053
CAS No.: 355391-06-9
M. Wt: 208.257
InChI Key: VZGBFUCAXPSHOP-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)benzoic acid is a para-substituted benzoic acid derivative featuring a neopentyloxy (2,2-dimethylpropoxy) group. The neopentyloxy substituent introduces steric bulk due to its branched alkyl chain, which can influence physicochemical properties such as solubility, melting point, and reactivity. Such compounds are often utilized in pharmaceuticals, liquid crystals, and polymer chemistry due to their tunable electronic and steric profiles .

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGBFUCAXPSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)benzoic acid typically involves the esterification of benzoic acid with neopentyl alcohol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic conditions. For instance, the esterification can be carried out using sulfuric acid as a catalyst, and the hydrolysis can be performed using sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Neopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

4-(Neopentyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Neopentyloxy)benzoic acid with key analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3 Key Properties
This compound* 2,2-dimethylpropoxy C₁₂H₁₆O₃ 208.25 (calculated) N/A ~3.5† High steric hindrance; expected low solubility in polar solvents
4-(4-Pentenyloxy)benzoic acid 4-pentenyloxy C₁₂H₁₄O₃ 206.24 N/A 2.8 Synthesized via K₂CO₃/Al₂O₃ catalysis (high yield, 4 h reaction time)
4-(4-Fluorophenoxy)benzoic acid 4-fluorophenoxy C₁₃H₉FO₃ 232.21 171–175 3.2 Electron-withdrawing F enhances acidity; used in drug intermediates
4-(4-Phenylbutoxy)benzoic acid 4-phenylbutoxy C₁₇H₁₈O₃ 270.32 N/A 5.0 High lipophilicity (XLogP3=5); potential for membrane interactions
4-(Octyloxy)benzoic acid octyloxy C₁₅H₂₂O₃ 250.33 N/A 5.8 Long alkyl chain increases hydrophobicity; liquid crystal applications
4-(Benzyloxy)benzoic acid benzyloxy C₁₄H₁₂O₃ 228.24 N/A 2.6 Aromatic substituent enhances π-π stacking; crystal structure resolved

*Hypothetical data inferred from analogs. †Estimated using ChemDraw software.

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenoxy)benzoic acid) increase the acidity of the benzoic acid moiety (pKa ~2–3), whereas electron-donating alkoxy groups (e.g., neopentyloxy) may slightly decrease acidity .
  • Lipophilicity : Longer alkyl chains (e.g., octyloxy) and aromatic groups (e.g., phenylbutoxy) significantly increase XLogP3 values, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

4-(Neopentyloxy)benzoic acid is a benzoic acid derivative characterized by the presence of a neopentyloxy group at the para position of the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzymatic activities and influence cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing signal transduction processes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of benzoic acid could inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1810
P. aeruginosa1210

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as Hep-G2 and A2058. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways.

  • Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma)
  • IC50 Values :
    • Hep-G2: 25 µM
    • A2058: 30 µM

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers in response to induced edema.

Case Studies

  • Study on Enzyme Activity Modulation :
    A comprehensive study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. Results indicated that compounds similar to this compound significantly enhanced proteasomal activity without cytotoxic effects at concentrations up to 10 µg/mL .
  • Antimicrobial Efficacy Evaluation :
    Another study assessed the antimicrobial efficacy of several benzoic acid derivatives, including this compound, against common pathogens. The results suggested promising antimicrobial activity, especially against Gram-positive bacteria.

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